molecular formula C8H5ClN2O2 B13914806 7-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

7-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Cat. No.: B13914806
M. Wt: 196.59 g/mol
InChI Key: QSLODHXFKDFFIT-UHFFFAOYSA-N
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Description

7-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of halogenated pyridine derivatives, which undergo cyclization in the presence of suitable catalysts and reagents .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation, cyclization, and purification steps. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

7-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
  • 7-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
  • 1H-pyrrolo[3,2-c]pyridine

Uniqueness

7-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its chloro-substituted pyridine ring makes it particularly interesting for various chemical reactions and biological activities .

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H5ClN2O2/c9-5-3-10-2-4-1-6(8(12)13)11-7(4)5/h1-3,11H,(H,12,13)

InChI Key

QSLODHXFKDFFIT-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=C(C=NC=C21)Cl)C(=O)O

Origin of Product

United States

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